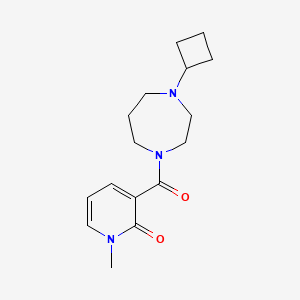
3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. A possible synthetic route could start with the preparation of the diazepane ring, followed by the introduction of the cyclobutyl group and the pyridinone moiety. Common reagents might include cyclobutylamine, pyridine derivatives, and carbonylating agents. Reaction conditions could involve the use of solvents like dichloromethane or ethanol, with catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for large-scale synthesis. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions could be performed using halogenating agents or nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., thionyl chloride). Reaction conditions might involve varying temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
科学研究应用
Chemistry
In chemistry, 3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules like proteins or nucleic acids. Its diazepane ring might confer interesting binding properties, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, potentially serving as a lead compound for the development of new therapeutics.
Industry
In industry, this compound could find applications in the production of pharmaceuticals, agrochemicals, or specialty chemicals. Its unique structure might make it useful in the design of new products with specific properties.
作用机制
The mechanism of action of 3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or ion channels. The compound might exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways or metabolic processes.
相似化合物的比较
Similar Compounds
Similar compounds to 3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2(1H)-one might include other diazepane derivatives, such as:
- 1,4-diazepane-1-carboxamides
- Cyclobutyl-substituted diazepanes
- Pyridinone-containing diazepanes
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups. The presence of a cyclobutyl group, a diazepane ring, and a pyridinone moiety might confer unique chemical and biological properties, making it distinct from other similar compounds.
属性
IUPAC Name |
3-(4-cyclobutyl-1,4-diazepane-1-carbonyl)-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c1-17-8-3-7-14(15(17)20)16(21)19-10-4-9-18(11-12-19)13-5-2-6-13/h3,7-8,13H,2,4-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNAAUUHJUCFXKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCCN(CC2)C3CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2438471.png)
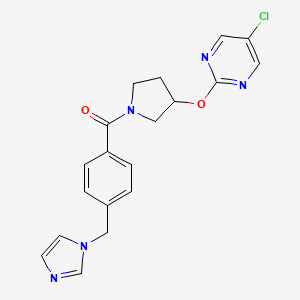

![2-(1-Prop-2-enoylpiperidine-4-carbonyl)-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one](/img/structure/B2438476.png)
![N-(3-methylphenyl)-1-(4-methylphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2438477.png)
![3-(4-Fluorophenyl)-5-{1-[3-(2-methoxyphenyl)propanoyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2438478.png)
![N-(5-butyl-1,3,4-thiadiazol-2-yl)-6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanamide](/img/structure/B2438479.png)
![(2Z)-2-[(3-cyanophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2438481.png)
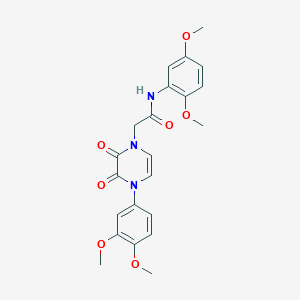
![2,3-DIMETHOXY-N-[6-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]BENZAMIDE](/img/structure/B2438486.png)
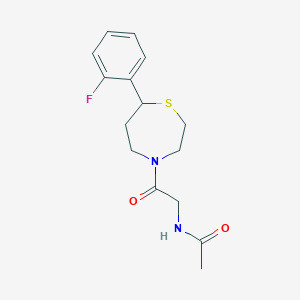
![4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-[(4-methylphenyl)methyl]benzamide](/img/new.no-structure.jpg)
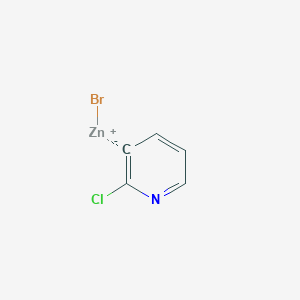
![N-(3,4-DIMETHOXYPHENYL)-2-({3-PHENYL-1,4-DIAZASPIRO[4.4]NONA-1,3-DIEN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2438494.png)
